2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19907845
InChI: InChI=1S/C17H20ClN7O2/c18-12-1-3-13(4-2-12)25-16-14(11-20-25)15(19-5-8-26)21-17(22-16)23-24-6-9-27-10-7-24/h1-4,11,26H,5-10H2,(H2,19,21,22,23)
SMILES:
Molecular Formula: C17H20ClN7O2
Molecular Weight: 389.8 g/mol

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

CAS No.:

Cat. No.: VC19907845

Molecular Formula: C17H20ClN7O2

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol -

Specification

Molecular Formula C17H20ClN7O2
Molecular Weight 389.8 g/mol
IUPAC Name 2-[[1-(4-chlorophenyl)-6-(morpholin-4-ylamino)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Standard InChI InChI=1S/C17H20ClN7O2/c18-12-1-3-13(4-2-12)25-16-14(11-20-25)15(19-5-8-26)21-17(22-16)23-24-6-9-27-10-7-24/h1-4,11,26H,5-10H2,(H2,19,21,22,23)
Standard InChI Key RPLRCEUZRNAZCD-UHFFFAOYSA-N
Canonical SMILES C1COCCN1NC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO

Introduction

2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. It is characterized by its heterocyclic structure, which includes a chlorophenyl moiety and a morpholino group, indicating potential biological activity.

Synthesis and Characterization

The synthesis of 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves several steps, typically starting with pyrazolo[3,4-d]pyrimidine derivatives and morpholino groups. Specific reaction conditions such as temperature, pressure, and solvents are crucial for optimizing yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Synthesis Steps

  • Starting Materials: Pyrazolo[3,4-d]pyrimidine derivatives and morpholino groups.

  • Reaction Conditions: Controlled temperature, pressure, and solvent selection.

  • Characterization Techniques: NMR, MS, High-Performance Liquid Chromatography (HPLC).

Biological Activity and Potential Applications

Research indicates that compounds with similar structures exhibit significant biological activity against various targets, suggesting potential therapeutic applications. The mechanism of action of 2-((1-(4-chlorophenyl)-6-(morpholinoamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is primarily linked to its interaction with specific biological targets within cells.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryDevelopment of therapeutic agents targeting biological pathways
Biological TargetsInteraction with specific cellular targets for therapeutic effects

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